LogP Differential: 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) vs. Aromatic 1,5-Disubstituted Tetrazoles
1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) exhibits a calculated partition coefficient (LogP) of -0.72390 . This value is markedly lower (more hydrophilic) than that of a prototypical aromatic 1,5-disubstituted tetrazole, 1-(2,6-Dimethylphenyl)-1H-tetrazol-5-amine (CAS 127866-81-3), which has a calculated LogP of 2.87 . The difference of approximately 3.6 LogP units suggests a dramatic difference in lipophilicity, which would significantly impact membrane permeability, solubility, and distribution profiles in a biological context.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | -0.72390 |
| Comparator Or Baseline | 1-(2,6-Dimethylphenyl)-1H-tetrazol-5-amine: 2.87 |
| Quantified Difference | ΔLogP ≈ -3.59 |
| Conditions | Computational estimation; methodology not specified in source |
Why This Matters
For procurement decisions in medicinal chemistry, a compound's LogP is a critical determinant of its pharmacokinetic profile; selecting a compound with an appropriate LogP for a given assay or biological system is essential, and this target compound provides a highly hydrophilic option compared to more lipophilic 1,5-disubstituted tetrazoles.
